molecular formula C15H12Br2 B14336266 Benzene, 1,1'-(3,3-dibromo-1,2-cyclopropanediyl)bis- CAS No. 101246-06-4

Benzene, 1,1'-(3,3-dibromo-1,2-cyclopropanediyl)bis-

Cat. No.: B14336266
CAS No.: 101246-06-4
M. Wt: 352.06 g/mol
InChI Key: PXSQEICOMZUJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- is a chemical compound with the molecular formula C15H12Br2 and a molecular weight of 352.06 g/mol . This compound features a benzene ring substituted with a 3,3-dibromo-1,2-cyclopropanediyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- typically involves the reaction of benzene derivatives with brominated cyclopropane intermediates. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale bromination reactions under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- involves its interaction with molecular targets through its bromine atoms and cyclopropane ring. The bromine atoms can participate in electrophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions, leading to various downstream effects . These interactions can affect molecular pathways and biological processes, making the compound useful for studying specific biochemical mechanisms.

Comparison with Similar Compounds

Similar compounds to Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- include:

The uniqueness of Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- lies in its combination of bromine atoms and a cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

101246-06-4

Molecular Formula

C15H12Br2

Molecular Weight

352.06 g/mol

IUPAC Name

(2,2-dibromo-3-phenylcyclopropyl)benzene

InChI

InChI=1S/C15H12Br2/c16-15(17)13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10,13-14H

InChI Key

PXSQEICOMZUJBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Br)Br)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.